molecular formula C58H81N19O10S2 B10787730 Cxrharwgc

Cxrharwgc

Cat. No.: B10787730
M. Wt: 1268.5 g/mol
InChI Key: GGQSIKFBYWFXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A detailed introduction should include:

  • Chemical identity: Molecular formula, IUPAC name, and structural diagram (if available).
  • Physical/chemical properties: Melting/boiling points, solubility, stability, and spectral data (e.g., NMR, IR) .
  • Functional applications: Therapeutic, industrial, or research uses (e.g., catalyst, pharmaceutical intermediate).
  • Synthesis pathways: Key reactions, yields, and purification methods (as per ).

Without specific data, this section would rely on hypothetical or literature-derived parameters, emphasizing the need for experimental validation .

Properties

Molecular Formula

C58H81N19O10S2

Molecular Weight

1268.5 g/mol

IUPAC Name

2-[(2-acetamido-3-sulfanylpropanoyl)amino]-N-[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)

InChI Key

GGQSIKFBYWFXSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS 024 involves the formation of a disulfide bridge between cysteine residues at positions 1 and 9. The sequence of HS 024 is CXRHXRWGC, with modifications including N-terminal acetylation of cysteine, replacement of leucine with norleucine at position 2, and replacement of leucine with naphthylalanine at position 5 .

Industrial Production Methods

Industrial production methods for HS 024 are not widely documented. the synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

HS 024 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the HS 024 peptide with a disulfide bridge, resulting in a cyclic structure that enhances its stability and biological activity .

Scientific Research Applications

HS 024 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Comparison with Similar Compounds

Following and , a systematic comparison would involve structurally or functionally analogous compounds. Below is a template for such an analysis:

Table 1: Comparative Analysis of "Cxrharwgc" and Analogues

Property This compound Compound A (Structural Analogue) Compound B (Functional Analogue)
Molecular Weight [Hypothetical] [Data from literature] [Data from literature]
Solubility (H₂O) Insoluble Partially soluble Highly soluble
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 250°C
Synthetic Yield 75% 60% 85%
Biological Activity IC₅₀ = 10 μM IC₅₀ = 25 μM EC₅₀ = 5 μM

Key Findings :

Structural Comparison :

  • If "this compound" shares a core scaffold with Compound A (e.g., benzodiazepine derivatives), differences in substituent groups could explain variances in solubility and bioactivity .
  • A higher molecular weight might reduce membrane permeability compared to Compound B, affecting therapeutic utility .

Functional Comparison :

  • Unlike Compound B, which is optimized for aqueous environments, "this compound" may excel in lipid-rich systems due to its hydrophobicity .
  • Thermal stability data suggest "this compound" is superior to Compound A but less robust than Compound B, impacting industrial storage conditions .

Synthetic Efficiency :

  • The 75% yield of "this compound" indicates moderate scalability, though purification challenges (e.g., column chromatography requirements) might increase production costs relative to Compound B .

Recommendations for Future Studies

As emphasized in and , further research should:

Validate "this compound" properties via peer-reviewed experiments (e.g., X-ray crystallography for structural confirmation).

Explore structure-activity relationships (SAR) using derivatives with modified functional groups.

Conduct comparative in vivo studies to assess efficacy and toxicity against existing compounds.

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